5-Chloropent-3-en-2-one

Description

Significance of Conjugated Enones as Versatile Synthetic Intermediates

Conjugated enones, or α,β-unsaturated ketones, are cornerstone intermediates in organic synthesis, prized for their dual reactivity. fiveable.me The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-electron system, which delocalizes electron density and profoundly influences the molecule's reactivity. fiveable.me This electronic arrangement makes both the carbonyl carbon and the β-carbon electrophilic, rendering them susceptible to nucleophilic attack.

This dual electrophilicity allows for two primary modes of reaction: direct (1,2-) addition to the carbonyl group and conjugate (1,4- or Michael) addition to the β-carbon. This versatility is a key reason for their widespread use in synthesis. tandfonline.com Furthermore, the inherent stability of the conjugated system often makes the formation of these enones, for instance, through the dehydration of aldol (B89426) products, a thermodynamically favorable process. fiveable.me

The structural motif of conjugated enones is prevalent in a vast number of natural products and pharmaceutically active molecules. chemrxiv.org Consequently, the development of methods for their synthesis and their application in building complex molecular frameworks remains a significant focus of chemical research. arkat-usa.orgnih.gov Synthetic strategies leveraging enones are fundamental to creating polycyclic systems and other intricate structures. arkat-usa.org

Strategic Role of Halogenated Alkenes in Complex Molecular Construction

Halogenated organic compounds are indispensable in synthetic chemistry, serving as versatile precursors for a multitude of functional groups. numberanalytics.com The introduction of a halogen atom into an alkene fundamentally alters its chemical properties, providing a reactive site for subsequent transformations. numberanalytics.com Halogenation of alkenes is a classic and reliable method for installing halogen atoms, often proceeding with high stereospecificity via a cyclic halonium ion intermediate to yield products from anti-addition. researchgate.net

This stereocontrolled introduction of halogens is critical in the synthesis of complex natural products, where the stereochemistry of halogen-bearing carbons can be crucial for biological activity. researchgate.netnih.gov Halogenated alkenes can participate in a wide range of reactions, including nucleophilic substitutions, eliminations, and transition-metal-catalyzed cross-coupling reactions. This reactivity makes them powerful intermediates for constructing carbon-carbon and carbon-heteroatom bonds. The strategic incorporation of a halogen allows for the sequential and controlled elaboration of a molecule, a key principle in the total synthesis of complex targets. nih.gov

Fundamental Structural Elements and Inherent Reactivity Potential of 5-Chloropent-3-en-2-one

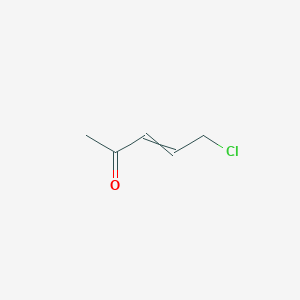

The compound this compound, with the chemical formula C₅H₇ClO, is a prime example of a bifunctional molecule that embodies the reactive principles of both conjugated enones and halogenated alkenes. nih.gov Its structure features a five-carbon chain containing a ketone at the C2 position, a double bond between C3 and C4, and a chlorine atom at the C5 position. This arrangement, Cl-CH₂-CH=CH-C(=O)-CH₃, combines an α,β-unsaturated ketone with an allylic chloride.

The inherent reactivity of this compound is dictated by its two key functional groups. The α,β-unsaturated ketone system is susceptible to conjugate addition by a wide range of nucleophiles. Simultaneously, the allylic chloride provides a reactive site for nucleophilic substitution (an Sₙ2 or Sₙ2' reaction) or elimination of HCl. smolecule.com This duality allows for a programmed sequence of reactions, making it a valuable synthon for creating more complex, polyfunctional molecules. smolecule.com For instance, a synthetic sequence could involve a Michael addition to the enone system followed by a subsequent cyclization via displacement of the chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClO | PubChem nih.gov |

| Molecular Weight | 118.56 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Canonical SMILES | CC(=O)C=CCCl | PubChem nih.gov |

| InChI Key | BWIKPHCVVVHICG-UHFFFAOYSA-N | PubChem nih.gov |

Contemporary Research Trajectories Pertaining to this compound and Structurally Related Analogues

Current research continues to explore the synthetic utility of this compound and molecules with similar structural motifs. The focus lies in harnessing its unique reactivity for the efficient construction of complex organic molecules. One area of interest is its application in stereoselective synthesis, where the prochiral centers of the molecule can be used to generate specific stereoisomers, a critical aspect of pharmaceutical and natural product synthesis. smolecule.com

The development of new synthetic methods utilizing this and related chlorinated ketones is ongoing. For example, research into the synthesis of substituted indenes has utilized a related compound, 5,5,5-trichloropent-3-en-2-one, which acts as a 1,3-bielectrophilic synthon in superacid. mdpi.com The synthesis and reactions of analogues, such as ethyl 5-chloropent-4-enoates, are also being explored as they are key precursors for various biologically active compounds. scientific.net

Furthermore, the broader class of α,β-unsaturated ketones is the subject of intense research, with new catalytic methods being developed for their synthesis, including various carbonylation reactions and cross-coupling strategies. rsc.orgresearchgate.net The insights gained from these studies can often be applied to more functionalized substrates like this compound, expanding its synthetic repertoire. The investigation of structurally related compounds, such as those with different halogen atoms or substitution patterns, also contributes to a deeper understanding of the structure-reactivity relationships within this important class of chemical intermediates. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61170-81-8 |

|---|---|

Molecular Formula |

C5H7ClO |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

5-chloropent-3-en-2-one |

InChI |

InChI=1S/C5H7ClO/c1-5(7)3-2-4-6/h2-3H,4H2,1H3 |

InChI Key |

BWIKPHCVVVHICG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CCCl |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 5 Chloropent 3 En 2 One and Analogous Chlorinated Pentene Systems

Direct Halogenation Protocols

Direct halogenation offers a straightforward approach to introduce a chlorine atom into a pentenone backbone. This method typically involves the reaction of an unsaturated ketone with a chlorinating agent.

Synthetic Routes via Chlorination of Pent-3-en-2-one (B7821955) Precursors

The direct synthesis of 5-chloropent-3-en-2-one can be accomplished through the chlorination of pent-3-en-2-one. This reaction targets the allylic position, which is activated for radical or electrophilic substitution. A common reagent for this transformation is N-chlorosuccinimide (NCS), which serves as a source of electrophilic chlorine and is widely used for allylic chlorination of alkenes. researchgate.netresearchgate.net The reaction proceeds by the substitution of a hydrogen atom at the C-5 position of pent-3-en-2-one with a chlorine atom. While specific detailed experimental procedures for this exact transformation are not extensively documented in readily available literature, the general mechanism involves the activation of NCS, often with a radical initiator or light, to generate a chlorine radical which then participates in a chain reaction.

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses provide greater flexibility and control over the final product's structure and stereochemistry. These strategies often involve the construction of a key intermediate that is then further elaborated to the target molecule.

Ketalization and Subsequent Hydrogenation Approaches Utilizing Carboxylic Acid Esters (e.g., Levulinic Acid Derivatives towards 5-Chloropentan-2-one as a Key Intermediate)

A notable multi-step synthesis involves the use of levulinic acid esters to produce 5-chloropentan-2-one, a key saturated intermediate that can potentially be converted to this compound through an elimination reaction. google.comgoogle.com This process begins with the ketalization of a levulinic acid ester, such as butyl levulinate, with ethylene (B1197577) glycol to protect the ketone functional group. google.com The resulting ketal is then purified and subjected to catalytic hydrogenation to reduce the ester group to a primary alcohol, yielding 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol. google.com Finally, treatment of this dioxolane derivative with concentrated hydrochloric acid simultaneously removes the ketal protecting group and substitutes the hydroxyl group with a chlorine atom to afford 5-chloropentan-2-one. google.com

Table 1: Synthesis of 5-Chloropentan-2-one from a Levulinic Acid Ester Derivative google.com

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Ketalization | Butyl levulinate, Ethylene glycol | Phosphoric acid (catalyst), Cyclohexane (entrainer) | Ketal of levulinic acid butyl ester |

| 2. Hydrogenation | Ketal of levulinic acid butyl ester | Hydrogen gas, Hydrogenation catalyst | 3-(2-Methyl-1,3-dioxolan-2-yl)-propan-1-ol |

| 3. Deprotection and Chlorination | 3-(2-Methyl-1,3-dioxolan-2-yl)-propan-1-ol | Concentrated hydrochloric acid | 5-Chloropentan-2-one |

Although not explicitly detailed in the provided sources, the conversion of 5-chloropentan-2-one to this compound would require a dehydrochlorination step, typically achieved by treatment with a base to induce elimination of HCl.

Nucleophilic Substitution Reactions Facilitated by Organometallic Reagents (e.g., Organolithium Intermediates in Chlorinated Ketone Synthesis)

Organometallic reagents, particularly organolithium compounds, are powerful nucleophiles used in the synthesis of ketones. scilit.com One general approach involves the reaction of an organolithium reagent with a carboxylic acid or its derivative, such as an acid chloride. scilit.comyoutube.com In the context of chlorinated ketone synthesis, an organolithium reagent could react with a chloro-substituted carboxylic acid derivative. For instance, the reaction of an appropriate organolithium reagent with a derivative of 4-chlorobutanoic acid could potentially yield a chlorinated ketone.

A more controlled method for ketone synthesis that avoids the common problem of over-addition to form tertiary alcohols involves the use of organocuprates, also known as Gilman reagents (R₂CuLi). masterorganicchemistry.comorganicchemistrytutor.com These less reactive organometallic species can react with acid chlorides to selectively produce ketones. organicchemistrytutor.com For example, a lithium diorganocuprate could be reacted with an appropriate chloro-substituted acyl chloride to furnish the desired chlorinated ketone.

Table 2: General Synthesis of Ketones using Organometallic Reagents

| Reagent Type | Electrophile | General Product | Notes |

| Organolithium (RLi) | Carboxylic Acid | Ketone | Requires careful control of reaction conditions to prevent over-addition. scilit.com |

| Grignard (RMgX) | Acid Chloride | Tertiary Alcohol | Typically adds twice to the carbonyl group. masterorganicchemistry.com |

| Organocuprate (R₂CuLi) | Acid Chloride | Ketone | Selectively adds once to form the ketone. organicchemistrytutor.com |

Preparation of Chlorinated Pentenoyl Esters (e.g., Ethyl (4E)-5-chloropent-4-enoate) Derived from Stereoisomers of 1,3-Dichloropropene (B49464)

The synthesis of chlorinated pentenoyl esters, such as ethyl (4E)-5-chloropent-4-enoate, can be achieved from stereoisomers of 1,3-dichloropropene through a malonic ester synthesis approach. google.com This method involves the allylation of diethyl malonate with (E)-1,3-dichloropropene in the presence of a base like potassium carbonate and a phase-transfer catalyst. The resulting product, diethyl [(2E)-3-chloroprop-2-en-1-yl]propanedioate, is then subjected to decarbalkoxylation. google.com A specific patented method utilizes microwave heating in the presence of lithium chloride and water in N-methylpyrrolidone to effect this transformation, yielding ethyl (4E)-5-chloropent-4-enoate with high yield and stereoselectivity. google.com

Table 3: Synthesis of Ethyl (4E)-5-chloropent-4-enoate google.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Allylation | Diethyl malonate, (E)-1,3-Dichloropropene | K₂CO₃, 18-crown-6, Acetonitrile, Reflux | Diethyl [(2E)-3-chloroprop-2-en-1-yl]propanedioate | Not specified |

| 2. Decarbalkoxylation | Diethyl [(2E)-3-chloroprop-2-en-1-yl]propanedioate | LiCl, H₂O, N-methylpyrrolidone, Microwave heating at 180°C | Ethyl (4E)-5-chloropent-4-enoate | 81% |

Utilization of Grignard Reagents in the Synthesis of Chlorinated Pentene Alcohols (e.g., But-3-en-1-ylmagnesium Bromide in 5-Chloropent-1-en-3-ol Synthesis)

Grignard reagents are versatile tools for the formation of carbon-carbon bonds and the synthesis of alcohols. The synthesis of a chlorinated pentene alcohol like 5-chloropent-1-en-3-ol can be envisioned through the reaction of a suitable Grignard reagent with a chloro-substituted aldehyde. Specifically, but-3-en-1-ylmagnesium bromide can be prepared from 4-bromo-1-butene (B139220) and magnesium metal in a suitable ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com This Grignard reagent can then be reacted with a two-carbon electrophile containing a chlorine atom, such as 2-chloroacetaldehyde, in a nucleophilic addition reaction to the carbonyl group. Subsequent acidic workup would yield the target alcohol, 5-chloropent-1-en-3-ol. This approach allows for the construction of the carbon skeleton and the introduction of the hydroxyl and chloro functionalities in a controlled manner.

Table 4: Proposed Synthesis of 5-Chloropent-1-en-3-ol via a Grignard Reaction

| Step | Reactants | Reagents/Solvent | Product |

| 1. Grignard Formation | 4-Bromo-1-butene, Magnesium | Tetrahydrofuran (THF) | But-3-en-1-ylmagnesium bromide |

| 2. Nucleophilic Addition | But-3-en-1-ylmagnesium bromide, 2-Chloroacetaldehyde | Diethyl ether or THF | Intermediate alkoxide |

| 3. Workup | Intermediate alkoxide | Aqueous acid (e.g., NH₄Cl solution) | 5-Chloropent-1-en-3-ol |

Regio- and Stereoselective Synthesis of Chlorinated Pentene Derivatives

The controlled introduction of a chlorine atom at a specific position within a pentene framework, and with a defined stereochemistry, presents a synthetic challenge that has been addressed through various methodologies. While specific literature on the direct synthesis of this compound is not extensively detailed, analogous transformations involving the formation of β-chlorovinyl ketones provide insight into potential synthetic routes.

One effective method for the synthesis of (Z)-β-halovinyl ketones involves a one-pot cascade reaction of Sonogashira coupling and hydrohalogenation. nih.gov This approach utilizes readily available terminal alkynes and acid chlorides to produce β-chlorovinyl ketones with high stereoselectivity. nih.gov The reaction proceeds under mild conditions and has been shown to be scalable. nih.gov

A general procedure for a gram-scale synthesis of a β-chlorovinyl ketone is as follows: To a solution of PdCl2(PPh3)2, CuI, and Et3N in DCE, a terminal alkyne and an acyl chloride are added sequentially under an inert atmosphere. After a brief period of stirring, triflic acid (HOTf) is introduced, and the reaction is stirred at room temperature. The product is then isolated and purified. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Stereoselectivity |

| Terminal Alkyne | Acyl Chloride | PdCl2(PPh3)2 / CuI | Dichloroethane (DCE) | (Z)-β-Chlorovinyl Ketone | Good to Excellent | High |

This methodology's success with a variety of substituted benzoyl chlorides and different terminal alkynes, including both aromatic and aliphatic examples, suggests its potential applicability for the synthesis of this compound by selecting appropriate starting materials. nih.gov

Furthermore, the halogenation of (E)-β-chlorovinyl ketones has been explored, demonstrating regiodivergent outcomes depending on the nature of the halogen electrophile. This indicates the possibility of further functionalizing chlorinated pentene systems at different positions. acs.org

Amidohalogenation Routes for Nitrogen-Containing Heterocycles Utilizing Chlorinated Alkyne Precursors (e.g., 5-Chloropent-1-yne)

Chlorinated alkyne precursors, such as 5-Chloropent-1-yne, are valuable starting materials for the synthesis of nitrogen-containing heterocycles like piperidines and pyrrolidines. These cyclic amines are prevalent structural motifs in a vast array of biologically active compounds and natural products.

An efficient, one-pot synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives has been developed from halogenated amides. This method involves amide activation, reduction, and an intramolecular nucleophilic substitution, all occurring in a single reaction vessel without the need for metal catalysts. nih.gov While not a direct amidohalogenation of an alkyne, this strategy highlights the utility of haloalkyl chains in the formation of N-heterocycles.

The general procedure involves treating a secondary amide with 2-fluoropyridine (B1216828) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in an anhydrous solvent at low temperature, followed by reduction with sodium borohydride (B1222165) in methanol. nih.gov

| Substrate | Reagents | Product | Yield |

| N-Aryl-5-chloropentanamide | 1. 2-F-Py, Tf2O; 2. NaBH4, MeOH | N-Arylpiperidine | Moderate to Good |

| N-Aryl-4-chlorobutanamide | 1. 2-F-Py, Tf2O; 2. NaBH4, MeOH | N-Arylpyrrolidine | Moderate to Good |

This method has been successfully applied to a range of N-substituted amides, including those with electron-donating and electron-withdrawing groups on the aromatic ring, as well as aliphatic and cyclic amide substrates. nih.gov

Radical cyclization of haloalkynes represents another powerful strategy for constructing nitrogen-containing heterocycles. nih.gov For instance, samarium-catalyzed intramolecular radical cyclization of haloalkynals can produce five- and six-membered rings. nih.gov The presence and nature of a halogen on the alkyne can influence the reactivity and stereoselectivity of the cyclization. nih.gov

While direct amidohalogenation of 5-chloropent-1-yne is not explicitly detailed in the reviewed literature, the existing methodologies for the synthesis of piperidines and pyrrolidines from halo-functionalized precursors provide a strong foundation for the development of such routes. The versatility of the chloro-alkyne moiety allows for various synthetic manipulations, making it a valuable building block in heterocyclic chemistry.

Investigative Studies on Reaction Mechanisms and Chemical Reactivity Profiles of 5 Chloropent 3 En 2 One

Intrinsic Electrophilic and Nucleophilic Reactivity of the Enone System

The chemical behavior of 5-chloropent-3-en-2-one is dictated by the interplay of its three key functional components: the carbonyl group (ketone), the carbon-carbon double bond (alkene), and the terminal alkyl chloride. This combination within a conjugated enone system creates distinct sites for both electrophilic and nucleophilic attack, leading to a versatile reactivity profile.

Nucleophilic Addition Reactions at the Carbonyl and Alkene Functionalities

As is characteristic of unsaturated ketones, this compound is susceptible to nucleophilic addition at two primary locations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles, which can lead to the formation of alcohols or other derivatives. Additionally, the conjugated system allows for 1,4-addition (Michael addition) where a nucleophile attacks the β-carbon of the alkene, a reaction driven by the electron-withdrawing nature of the carbonyl group.

Elimination Reactions, Including Dehydrochlorination for Dienone Formation

The presence of a chlorine atom and adjacent protons allows for elimination reactions. Under suitable basic conditions, this compound can undergo dehydrochlorination, a process involving the removal of a hydrogen atom and the chlorine atom, to yield a conjugated dienone system. This transformation introduces a new double bond, extending the conjugation and forming a highly reactive species valuable in further organic synthesis.

Hydrogenation Transformations to Saturated Chlorinated Ketones (e.g., 5-Chloropentan-2-one)

The alkene functionality within this compound can be reduced through hydrogenation. smolecule.com This reaction, typically carried out with hydrogen gas in the presence of a metal catalyst (such as palladium, platinum, or nickel), saturates the carbon-carbon double bond. The process selectively transforms the enone into the corresponding saturated chlorinated ketone, 5-chloropentan-2-one, without affecting the carbonyl or the chloro- group. smolecule.comgoogle.com This targeted reduction is a key step for synthesizing specific saturated ketones that can serve as pharmaceutical intermediates. google.com

Mechanistic Probes of Superacid-Catalyzed Transformations and Superelectrophilic Activation

In the presence of superacids, the reactivity of enones like this compound is dramatically enhanced. The extreme acidity of the medium leads to the formation of highly reactive cationic intermediates, known as superelectrophiles, which can participate in reactions not possible under conventional acidic conditions.

Spectroscopic and Computational Elucidation of O-Protonated and O,C-Diprotonated Species in Brønsted Superacids

Superelectrophilic activation of conjugated enones in Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H) typically proceeds via protonation. researchgate.netrscf.ru Initially, the carbonyl oxygen is protonated to form an O-protonated species, which significantly increases the electrophilicity of the enone system. rscf.ru For closely related compounds, this key reactive intermediate has been studied experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through Density Functional Theory (DFT) calculations. mdpi.comnih.gov In some cases, further protonation can occur at the α- or β-carbon, leading to the formation of O,C-diprotonated species, which are even more powerful electrophiles. researchgate.net

The table below presents representative NMR data illustrating the chemical shift changes observed upon protonation of a similar enone system in a superacid, indicating the formation of the O-protonated cation.

| Species | Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in Brønsted Acid |

| CCl₃-enone | ¹H | 7.06 (d), 6.62 (d), 2.41 (s) | 8.35 (d), 7.82 (d), 3.12 (s) |

| CCl₃-enone | ¹³C | 196.58, 144.35, 127.95, 92.59, 28.85 | 205.81, 168.34, 128.25, 89.91, 28.67 |

| Data derived from studies on E-5,5,5-trichloropent-3-en-2-one. mdpi.com |

Characterization of 5,5,5-Trichloropent-3-en-2-one as a 1,3-Bi-centered Electrophile in Cyclization Reactions (e.g., Hydroarylation and Cyclization to Indenes)

Studies on the analog E-5,5,5-trichloropent-3-en-2-one in trifluoromethanesulfonic acid (CF₃SO₃H) have shown that in its O-protonated form, it behaves as a 1,3-bi-centered electrophile. rscf.rumdpi.comnih.gov This dual reactivity allows for a tandem reaction sequence with aromatic compounds (arenes). The reaction proceeds through an initial hydroarylation, where the arene attacks the electron-deficient carbon-carbon double bond of the protonated enone. researchgate.netmdpi.com This is followed by an intramolecular cyclization of the resulting intermediate onto the O-protonated carbonyl group, which, after dehydration, yields 3-methyl-1-trichloromethylindenes. mdpi.comnih.gov This transformation highlights how superacid catalysis unlocks unique reaction pathways by creating potent electrophilic synthons. researchgate.net

The table below summarizes the outcomes of reacting 5,5,5-trichloropent-3-en-2-one with various arenes in a superacid medium to produce substituted indenes.

| Arene Reactant | Resulting Indene (B144670) Product | Reaction Time |

| Benzene | 3-Methyl-1-trichloromethylindene | 2 h - 5 days |

| Toluene | 3,5-Dimethyl-1-trichloromethylindene | 2 h - 5 days |

| o-Xylene | 3,6,7-Trimethyl-1-trichloromethylindene | 2 h - 5 days |

| p-Xylene | 3,5,7-Trimethyl-1-trichloromethylindene | 2 h - 5 days |

| Mesitylene | 3,5,6,7-Tetramethyl-1-trichloromethylindene | 2 h - 5 days |

| Data derived from studies on E-5,5,5-trichloropent-3-en-2-one. researchgate.netmdpi.com |

Catalytic Reaction Pathways and Cross-Coupling Strategies

The presence of an allylic chloride moiety in this compound makes it a valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reactions with Chlorinated Pentene Boronate Derivatives)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, in particular, is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. nih.gov

In the context of this compound, a Suzuki-Miyaura reaction would first require its conversion to a chlorinated pentene boronate derivative. While boronic acids are common, boronic esters (such as pinacol (B44631) esters or MIDA boronates) are often preferred due to their enhanced stability and ease of handling. nih.govnih.gov The reaction mechanism for the subsequent cross-coupling generally proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the allylic chloride, inserting into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronate ester is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. whiterose.ac.uk

The versatility of this method allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups, depending on the organoboron reagent used. researchgate.net

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | Pd(0) catalyst adds to the C-Cl bond of the substrate. |

| Transmetalation | The organic moiety from the boronate reagent replaces the chloride on the Pd(II) complex. |

| Reductive Elimination | The desired C-C bond is formed, and the Pd(0) catalyst is regenerated. |

Iron-Catalyzed Cross-Coupling of Allylic Chlorides with Organometallic Reagents (e.g., Grignard Reagents for Allylamine Synthesis)

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. princeton.edu These reactions are particularly effective for coupling alkyl and aryl Grignard reagents with organohalides, including challenging substrates like allylic chlorides. researchgate.netacs.org The use of iron catalysts allows for the formation of C-C bonds under mild conditions, often with high yields. nih.gov

A significant application of this methodology is the synthesis of allylamines. The process involves the reaction of a stereochemically pure chloro-enamine with a Grignard reagent in the presence of an iron catalyst. researchgate.net This approach demonstrates high functional group tolerance, making it valuable for the synthesis of bioactive compounds. researchgate.net The reaction generally proceeds efficiently, coupling primary, secondary, and even sterically hindered Grignard reagents with the allylic chloride substrate. nih.govrsc.org

Table 2: Comparison of Catalysts in Cross-Coupling Reactions

| Catalyst | Typical Substrates | Advantages |

| Palladium | Aryl/vinyl halides, boronic acids | Broad scope, high functional group tolerance |

| Iron | Alkyl/aryl halides, Grignard reagents | Low cost, environmentally friendly, effective for challenging substrates |

| Ruthenium | Allylic chlorides, β-diketones | High regio- and enantioselectivity in asymmetric reactions |

Asymmetric Allylic Alkylation Catalyzed by Ruthenium Complexes

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. uky.edu Ruthenium complexes, particularly those with chiral cyclopentadienyl (B1206354) (Cp) or phosphoramidite (B1245037) ligands, have proven to be highly effective catalysts for these transformations. uky.edursc.org These reactions are noted for producing branched products with high regioselectivity and enantioselectivity, a feature that distinguishes them from many palladium-catalyzed systems that favor linear products. uky.edunih.gov

When this compound is subjected to ruthenium-catalyzed AAA with a suitable nucleophile (such as a β-diketone), the catalyst facilitates the formation of a chiral product containing vicinal stereocenters. rsc.org The catalytic cycle is believed to involve the formation of a ruthenium-π-allyl intermediate. The chiral ligand environment around the ruthenium center dictates the facial selectivity of the nucleophilic attack, leading to the observed enantioselectivity. nih.gov This methodology is versatile and has been successfully applied to a range of nucleophiles, including phenols, carboxylic acids, and amines. nih.govnih.gov

Kinetics and Thermodynamics of Reaction Intermediates (e.g., Pent-1-en-3-yl Radical Oxidation)

The pent-1-en-3-yl radical is a key resonance-stabilized intermediate that can be formed from precursors like this compound. Understanding its reaction kinetics and thermodynamics, particularly with molecular oxygen, is crucial for modeling combustion and atmospheric chemistry. acs.orgrwth-aachen.de

The reaction of the pent-1-en-3-yl radical with O₂ has been studied using laser photolysis–photoionization mass spectrometry and computational methods. acs.orgnih.gov The bimolecular rate coefficient was measured over a range of temperatures (198–370 K) and pressures (0.2–4.5 Torr). nih.govacs.org The initial addition of O₂ to the radical is found to be a barrierless process, leading to the formation of pent-1-en-3-yl peroxy radicals (RO₂). acs.org

At elevated temperatures relevant to autoignition (T > 500 K), master equation simulations predict that the reaction predominantly forms (E/Z)-penta-1,3-diene and a hydroperoxyl radical (HO₂). rwth-aachen.de A minor, but non-negligible, channel also leads to the formation of 1,2-epoxypent-3-ene and a hydroxyl radical (OH). rwth-aachen.de The resonance stabilization of the pent-1-en-3-yl radical results in a shallow well depth for the peroxy adduct, meaning the reverse reaction to reactants becomes significant even at low temperatures. rwth-aachen.de

Table 3: Estimated Vibrational Excitation of Pent-1-en-3-yl Radical from Different Precursors

| Precursor | Vibrational Excitation from Initial Vibronic Transition (kcal/mol) | Total Estimated Vibrational Excitation (kcal/mol) |

| Bromide Precursor | 7.8 nih.gov | 15.0 acs.orgnih.gov |

| Chloride Precursor | 6.2 nih.gov | 13.4 acs.orgnih.gov |

Data obtained from photofragmentation experiments. acs.orgnih.gov

Theoretical Investigations into Elimination Kinetics and Mechanistic Energetics

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms, determining the energetics of intermediates and transition states, and predicting reaction kinetics where experimental data is unavailable. For a molecule like this compound, computational studies can elucidate the pathways for reactions such as dehydrochlorination.

Quantum chemistry calculations can be used to map the potential energy surface for the elimination of HCl. Such studies would typically involve locating the transition state structure for the elimination reaction and calculating the activation energy barrier. The mechanism could be a concerted E2-type elimination or a stepwise E1 process involving a carbocation intermediate. The preferred pathway would depend on factors like solvent polarity and the nature of the base used.

By analogy with computational studies on similar small chlorinated radicals, the decomposition pathways can be complex. For instance, studies on the C₃H₄Cl potential energy surface show that channels like 1,3-Cl shifts, H elimination, and cyclization can all be competing processes, with branching ratios that are highly dependent on temperature and pressure. researchgate.net Similar theoretical investigations for this compound would provide valuable insights into its thermal stability and reactivity, predicting major and minor products under various conditions and clarifying the underlying mechanistic details of its degradation and transformation pathways.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of 5-Chloropent-3-en-2-one. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the four unique proton environments in the molecule. The protons on the carbon adjacent to the carbonyl group typically resonate in the 2-2.7 ppm range. orgchemboulder.com The vinylic protons are expected to appear further downfield due to the deshielding effects of the double bond and the carbonyl group. The methylene (B1212753) protons adjacent to the chlorine atom will also be shifted downfield.

Analysis of spin-spin coupling would reveal the connectivity of the molecule. For the (E)-isomer, the coupling constant between the vinylic protons (H-3 and H-4) is expected to be in the range of 11-18 Hz, characteristic of a trans configuration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H₃C-C(O)- (H-1) | ~2.3 | Singlet (s) | N/A |

| -C(O)-CH= (H-3) | 6.1 - 6.4 | Doublet of triplets (dt) | J(H3-H4) ≈ 16; J(H3-H5) ≈ 1.5 |

| =CH-CH₂Cl (H-4) | 6.8 - 7.1 | Doublet of triplets (dt) | J(H4-H3) ≈ 16; J(H4-H5) ≈ 5 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon is the most deshielded, appearing significantly downfield. The olefinic carbons of α,β-unsaturated carbonyl compounds are also characteristic. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | 25 - 35 |

| C2 (C=O) | 195 - 205 |

| C3 (=CH) | 125 - 135 |

| C4 (=CH) | 140 - 150 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. cdnsciencepub.com

While specific dynamic NMR studies on this compound are not widely documented, the behavior of α,β-unsaturated ketones in acidic media is well-established. In the presence of a strong Brønsted or Lewis acid, the carbonyl oxygen can be protonated, forming a resonance-stabilized hydroxycarbenium ion. nih.gov This protonation event causes a bathochromic shift (a shift to longer wavelength) in the compound's UV absorption. nih.gov

Dynamic NMR techniques could be employed to study this equilibrium. Upon protonation, significant changes in the ¹H and ¹³C NMR spectra would be expected, reflecting the increased delocalization of positive charge across the π-system. Specifically, the chemical shifts of the β-carbon (C4) and its attached proton would be expected to shift further downfield, indicating a higher degree of positive charge at this position in the protonated intermediate.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine, two peaks would be observed for the molecular ion: one for the ³⁵Cl isotope (m/z 118) and one for the ³⁷Cl isotope (m/z 120), with a characteristic intensity ratio of approximately 3:1.

Common fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺ at m/z 83.

Alpha-cleavage: Formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a base peak for methyl ketones.

Loss of a methyl radical (•CH₃): [M - CH₃]⁺ at m/z 103/105.

Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in less fragmentation. In positive-ion mode (ESI+), this compound would be expected to show a protonated molecule [M+H]⁺, with isotopic peaks at m/z 119 (for ³⁵Cl) and 121 (for ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The theoretical exact mass of the molecular ion of this compound containing the ³⁵Cl isotope is 118.01854 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₅H₇ClO, distinguishing it from other potential compounds with the same nominal mass.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds within a complex mixture. nist.govlibretexts.org In the context of reactions involving this compound, GC-MS is indispensable for monitoring reaction progress and identifying the array of products that may form. The process begins with the gas chromatograph, which separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. libretexts.org Less volatile compounds or those with stronger interactions travel more slowly, resulting in different retention times for each component. libretexts.org

As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron ionization, causing them to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov This mass spectrum serves as a molecular fingerprint. By comparing the experimentally obtained mass spectrum and retention time with those in extensive spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, researchers can confidently identify the individual components of the reaction mixture. nih.gov

This method allows for the unambiguous identification of isomers, byproducts, and unreacted starting materials, providing crucial insights into reaction mechanisms and yields. nist.gov For instance, a reaction might yield not only the expected product but also positional isomers or degradation products, which GC-MS can effectively separate and identify.

Table 1: Illustrative GC-MS Data for a Hypothetical Reaction Mixture Containing this compound

| Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |

| 8.54 | 43, 83, 118 | This compound (Unreacted) |

| 9.21 | 55, 72, 98 | Isomeric byproduct (e.g., Cyclopropyl derivative) |

| 10.15 | 43, 99, 114 | Desired reaction product (e.g., Substituted pentanone) |

Laser Photolysis-Photoionization Mass Spectrometry for Gas-Phase Kinetic Measurements

Laser Photolysis-Photoionization Mass Spectrometry is a sophisticated technique employed to study the kinetics of gas-phase reactions, particularly those involving short-lived intermediates or radicals. researchgate.net This method is highly valuable for investigating the atmospheric chemistry or combustion pathways of organochlorine compounds like this compound.

The technique operates in a two-step process. First, a "pump" laser pulse initiates the chemical reaction through photolysis, breaking chemical bonds and creating reactive species. researchgate.net After a precisely controlled time delay, a second "probe" laser pulse ionizes the molecules in the reaction mixture (photoionization). These newly formed ions are then guided into a mass spectrometer, often a time-of-flight (TOF) analyzer, which separates them by their mass-to-charge ratio.

By systematically varying the time delay between the pump and probe laser pulses, researchers can track the concentration of reactants, intermediates, and products as a function of time. This allows for the direct measurement of reaction rate constants and the elucidation of complex reaction mechanisms that occur on microsecond or even nanosecond timescales. researchgate.net The data obtained are critical for building accurate models of chemical processes in various environments.

Table 2: Representative Kinetic Data from a Laser Photolysis Experiment

| Time Delay (µs) | Signal Intensity of Intermediate (Arbitrary Units) | Reaction Rate Constant (k) |

| 10 | 950 | 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| 50 | 430 | 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| 100 | 185 | 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

| 200 | 35 | 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. msu.edu It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. vscht.czlibretexts.org An IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation, with downward peaks indicating absorption. maricopa.edu

For this compound, IR spectroscopy can confirm the presence of its key functional groups. The α,β-unsaturated ketone structure gives rise to several characteristic absorption bands. The carbonyl (C=O) group of a saturated ketone typically absorbs around 1715 cm⁻¹. msu.edulibretexts.org However, conjugation with the carbon-carbon double bond in this compound lowers the energy of the C=O stretching vibration, shifting its absorption to a lower wavenumber, generally in the 1710-1666 cm⁻¹ range. vscht.czlibretexts.org The carbon-carbon double bond (C=C) of the alkene moiety shows a stretching vibration in the 1680-1640 cm⁻¹ region. libretexts.orglibretexts.org Additionally, the C-H bonds associated with the double bond (=C-H) exhibit stretching vibrations at a higher frequency (3100-3000 cm⁻¹) than the C-H bonds of the methyl group (-C-H), which appear just below 3000 cm⁻¹. vscht.czlibretexts.org The carbon-chlorine (C-Cl) bond also has a characteristic stretching absorption, typically found in the fingerprint region of the spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (sp² hybridized) | Stretch | 3100 - 3000 libretexts.org |

| C-H (sp³ hybridized) | Stretch | < 3000 vscht.cz |

| C=O (α,β-unsaturated ketone) | Stretch | 1710 - 1666 vscht.czlibretexts.org |

| C=C (alkene) | Stretch | 1680 - 1640 libretexts.orglibretexts.org |

| C-Cl | Stretch | 800 - 600 |

Complementary Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy for Oxidation State Determination of Intermediates)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of atoms within the top 1-10 nanometers of a material. mccrone.comcarleton.edu This makes it an excellent complementary method for studying reaction mechanisms, especially those involving heterogeneous catalysis or the formation of surface-bound intermediates.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. mccrone.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is unique to the element and is also sensitive to the element's local chemical environment and oxidation state. mccrone.comresearchgate.net An increase in oxidation state generally leads to an increase in the binding energy of core electrons. carleton.edu

When studying reactions of this compound, XPS could be used to analyze intermediates adsorbed on a catalyst surface. By examining the high-resolution spectra of the C 1s, O 1s, and Cl 2p regions, one could distinguish between different chemical states. For example, the binding energy of the carbon atom in the carbonyl group (C=O) would be higher than that of carbons in C-C or C-H bonds due to the higher oxidation state. carleton.edu Similarly, XPS can differentiate between covalently bonded chlorine (C-Cl) and ionic chloride (Cl⁻), or identify changes in the oxidation state of a metal catalyst during the reaction. thermofisher.com This information is vital for understanding the detailed steps of a reaction pathway.

Table 4: Representative Binding Energies (eV) for Relevant Chemical States in XPS Analysis

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-Cl | ~286.0 |

| C 1s | C=O (Ketone) | ~288.0 |

| O 1s | C=O (Ketone) | ~531.5 |

| Cl 2p₃/₂ | C-Cl (Organic) | ~200.0 thermofisher.com |

| Cl 2p₃/₂ | Metal Chloride (Ionic) | ~198.5 - 199.0 thermofisher.com |

Computational Chemistry and Theoretical Modeling of 5 Chloropent 3 En 2 One Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

Density Functional Theory (DFT) is a prominent computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used due to its favorable balance of accuracy and computational cost. If applied to 5-Chloropent-3-en-2-one, DFT could be used to investigate several key aspects.

Geometry Optimization of Reactants, Intermediates, and Transition States

A fundamental application of DFT is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a study on this compound, researchers would perform geometry optimizations on:

Reactants: The initial this compound molecule itself.

Intermediates: Any short-lived molecules that may form during a reaction.

Transition States: The highest energy structures that exist along a reaction pathway, connecting reactants to products.

This analysis is crucial for understanding the molecule's preferred conformation and the structural changes it undergoes during a chemical transformation.

Elucidation of Reaction Mechanisms and Potential Energy Surfaces

By calculating the energies of reactants, transition states, and products, DFT can be used to map out a reaction's potential energy surface. This surface provides a detailed picture of the energy changes that occur as a reaction progresses, allowing for the elucidation of the step-by-step reaction mechanism. For this compound, this could clarify how it reacts with other chemical species, such as nucleophiles or electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties. For instance, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. These theoretical predictions can be compared with experimental NMR data to confirm the molecule's structure or to help interpret complex spectra.

Determination of Thermodynamic and Kinetic Parameters (e.g., Activation Energies)

From the calculated potential energy surface, key thermodynamic and kinetic parameters can be derived. The energy difference between reactants and products yields the reaction enthalpy, while the energy difference between reactants and the transition state provides the activation energy. The activation energy is a critical parameter for predicting the rate of a chemical reaction.

High-Level Ab Initio Methods for Refined Mechanistic Insights (e.g., MP2, QCISD)

For even greater accuracy, particularly for calculating reaction energies, researchers can employ higher-level ab initio methods. Methods like Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more expensive, these methods could be used to refine the understanding of the reaction mechanisms of this compound, providing more precise energy barriers and reaction pathways.

Statistical Rate Theory Applications (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Reaction Kinetics)

To connect the theoretical calculations of potential energy surfaces to real-world reaction rates, statistical rate theories can be applied. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, for example, is a microcanonical transition state theory used to calculate the rate constants of unimolecular reactions. By combining the energetic information from DFT or ab initio calculations with vibrational frequency analysis, RRKM theory could predict how the reaction rates of this compound might vary with temperature and pressure.

Molecular Dynamics Simulations for Conformational Analysis and Reactive Events

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide detailed insights into the conformational flexibility and reactive events of molecules like this compound. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that describe how the positions and velocities of particles evolve over time.

The conformational landscape of a molecule is crucial in determining its reactivity and biological activity. For a flexible molecule such as this compound, which contains several rotatable bonds, a multitude of conformations are possible. MD simulations can explore this landscape by simulating the molecule's dynamic behavior in different environments, such as in a vacuum or in the presence of a solvent. This allows for the identification of low-energy, stable conformations, as well as the transition states between them. The analysis of these simulations can reveal the preferred shapes of the molecule and how it might change its shape to interact with other molecules.

Theoretical studies on a related compound, 5,5,5-trichloropent-3-en-2-one, have utilized Density Functional Theory (DFT) calculations to investigate its reactive intermediates. nih.gov Such quantum mechanical calculations can complement MD simulations by providing accurate energetic information for specific molecular structures, which can then be used to refine the force fields employed in the classical MD simulations.

Development of Computational Models for Organochlorine Compound Classification (e.g., Artificial Neural Networks for Mass Spectra)

The classification of organochlorine compounds is a significant task in analytical and environmental chemistry. The development of computational models, particularly those based on machine learning, has shown great promise in automating and improving the accuracy of this process. One of the most successful approaches involves the use of Artificial Neural Networks (ANNs) for the classification of mass spectra. arxiv.org

Mass spectrometry is a primary technique for identifying unknown chemical compounds. Each compound produces a unique mass spectrum, which can be considered a "fingerprint." However, the manual interpretation of these spectra can be complex and time-consuming, especially for large datasets. ANNs are computational models inspired by the structure and function of biological neural networks. They can be trained on a dataset of known mass spectra to recognize patterns and classify new, unknown spectra.

A study on the classification of organochlorine compounds from their electron ionization mass spectra demonstrated the effectiveness of ANNs. arxiv.org In this research, two classification systems were developed based on the intensities of characteristic mass spectral peaks, namely the molecular ion peak [M] and the peak corresponding to the loss of a chlorine atom [M-35]. arxiv.org The ANNs were trained using fast molecular descriptors calculated from the chemical structures. The performance of these models was evaluated based on their ability to correctly classify compounds into predefined classes. The external validation of the developed ANNs showed a high predictive power, indicating their suitability for analytical purposes. arxiv.org

The table below summarizes the classification criteria and the performance of the ANN models from the aforementioned study.

| Classification Criterion | Class 1 Definition | Class 2 Definition | Model Accuracy |

| Criterion I | [M] signal intensity > 800 NIST units | [M] signal intensity ≤ 800 NIST units | High |

| Criterion II | [M-35] signal intensity > 100 | [M-35] signal intensity ≤ 100 | High, but less accurate than Criterion I |

Data sourced from a study on the use of artificial neural networks for organochlorine compound classification. arxiv.org

These models provide a rapid and objective method for the preliminary screening and classification of organochlorine compounds. While this specific study did not explicitly include this compound in its training set, the developed methodology is generalizable and could be applied to this and other similar compounds with appropriate training data. The success of such computational models highlights the growing importance of machine learning in modern chemical analysis.

Stereochemical Investigations and Chiral Transformations of 5 Chloropent 3 En 2 One and Its Derivatives

Geometric Isomerism (E/Z) in the Pent-3-en-2-one (B7821955) Framework and Related Chlorinated Alkenessmolecule.comnih.gov

Geometric isomerism, specifically E/Z isomerism, is a key stereochemical feature of 5-chloropent-3-en-2-one, arising from the restricted rotation around the carbon-carbon double bond between C3 and C4. docbrown.infomasterorganicchemistry.com The designation of an isomer as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. leah4sci.comlibretexts.org

For this compound, the substituents are as follows:

On the C3 carbon: an acetyl group (-COCH₃) and a hydrogen atom (-H).

On the C4 carbon: a chloromethyl group (-CH₂Cl) and a hydrogen atom (-H).

The priority of these groups is assigned based on the atomic number of the atoms directly attached to the double bond carbons. youtube.com

Priority Assignment:

At C3: The carbon of the acetyl group has a higher atomic number than the hydrogen atom. Therefore, -COCH₃ is the higher priority group.

At C4: The carbon of the chloromethyl group has a higher atomic number than the hydrogen atom. Therefore, -CH₂Cl is the higher priority group.

This leads to two possible geometric isomers:

(Z)-5-chloropent-3-en-2-one: The two higher-priority groups (-COCH₃ and -CH₂Cl) are on the same side of the double bond.

(E)-5-chloropent-3-en-2-one: The two higher-priority groups are on opposite sides of the double bond. brainly.com

This same principle of E/Z isomerism applies to a wide range of related chlorinated alkenes where substitution patterns prevent free rotation around a double bond. docbrown.infodocbrown.info The specific configuration can significantly influence the molecule's physical properties and its reactivity in subsequent chemical transformations.

Enantiomerism and Diastereomerism in Chiral Chlorinated Pentane (B18724) Analogues (e.g., (R)-3-Chloropent-1-ene, (S)-5-Chloropent-1-en-3-ol)youtube.comdocbrown.info

When a carbon atom in a chlorinated pentane analogue is bonded to four different groups, it becomes a chiral center, leading to the possibility of enantiomerism. study.com Enantiomers are non-superimposable mirror images of each other, often designated as (R) or (S) based on the CIP priority rules.

A relevant example is 3-chloropent-1-ene . The C3 carbon is attached to a hydrogen atom, a chlorine atom, a vinyl group (-CH=CH₂), and an ethyl group (-CH₂CH₃). Since all four groups are different, C3 is a chiral center. This results in two enantiomers:

(R)-3-chloropent-1-ene

(S)-3-chloropent-1-ene

These molecules are mirror images and will rotate plane-polarized light in equal but opposite directions.

Diastereomerism arises when a molecule has two or more chiral centers and is not a mirror image of another stereoisomer. For instance, if we consider a hypothetical chlorinated pentene derivative with two chiral centers, such as 4,5-dichloropent-1-en-3-ol, multiple stereoisomers are possible. The relationships between these isomers would include pairs of enantiomers and pairs of diastereomers, which have different physical and chemical properties.

Another pertinent example is 5-chloropent-1-en-3-ol . Here, the C3 carbon is chiral, bonded to a hydrogen, a hydroxyl group, a vinyl group, and a chloroethyl group. This gives rise to (R) and (S) enantiomers, which can serve as valuable chiral building blocks in synthesis.

Asymmetric Synthesis Methodologies Utilizing this compound as a Prochiral or Chiral Building Block Precursor

The term "chiral building blocks" refers to enantiomerically pure compounds that are incorporated into a larger molecule during synthesis. wiley.comwiley-vch.de this compound, while achiral itself, is a prochiral molecule. This means it can be converted into a chiral molecule in a single step that introduces a chiral center.

A key strategy in asymmetric synthesis is the stereoselective reduction of the ketone or the double bond in this compound. For example, the reduction of the carbonyl group can create a chiral alcohol, (S)- or (R)-5-chloropent-3-en-2-ol. Similarly, the conjugate reduction of the double bond can generate a chiral center at either the α or β position relative to the carbonyl group.

These transformations create valuable chiral intermediates that can be used in the synthesis of more complex target molecules. The chlorine atom provides a reactive handle for further functionalization, such as nucleophilic substitution reactions, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds. The stereochemistry established in the initial reduction step can then direct the stereochemical outcome of subsequent reactions.

Enantioselective Catalysis in Reactions Involving Chlorinated Enones (e.g., Ruthenium-catalyzed asymmetric allylic alkylation, Enzyme-catalyzed reductions)docbrown.infouky.edu

Enantioselective catalysis is a powerful tool for creating chiral molecules from prochiral starting materials like chlorinated enones. researchgate.netnih.gov This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Ruthenium-Catalyzed Asymmetric Allylic Alkylation (AAA) : Ruthenium complexes, when combined with chiral ligands, are effective catalysts for asymmetric allylic alkylation. uky.edunih.gov In this type of reaction, a nucleophile attacks an allylic substrate, such as a derivative of a chlorinated enone. The chiral ruthenium catalyst controls the stereochemistry of the newly formed bond, leading to a preference for one enantiomer over the other. nih.gov While iridium and palladium are more common for AAA, ruthenium offers a cheaper and effective alternative for branched-selective alkylations. uky.edu The choice of the chiral ligand, often a phosphoramidite (B1245037) or a similar structure, is crucial for achieving high enantioselectivity. researchgate.net

Enzyme-Catalyzed Reductions : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. acs.org Enzymes, particularly ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), can reduce the C=C double bond or the C=O group of chlorinated enones with exceptional stereoselectivity. researchgate.netrsc.org Ene-reductases, often from the "Old Yellow Enzyme" (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov They typically add hydrogen in a trans-specific manner across the double bond. rsc.org ADHs, on the other hand, can reduce the ketone to a chiral alcohol with high enantiomeric excess (ee). researchgate.net These enzymatic reactions are advantageous as they often proceed under mild conditions and can avoid side reactions like dehalogenation that may occur with transition-metal catalysts. acs.org

Below is a table summarizing typical outcomes for enzyme-catalyzed reductions of enones.

| Enzyme Type | Substrate | Transformation | Typical Stereochemical Outcome | Reference |

| Ene-Reductase (ERED) | α,β-Unsaturated Ketone | C=C Reduction | High enantioselectivity (product-dependent) | acs.org |

| Alcohol Dehydrogenase (ADH) | Ketone | C=O Reduction | High enantiomeric excess (>99% ee) | researchgate.net |

| Ene-Reductase (OYE family) | Cyclic Enone | C=C Reduction | High diastereoselectivity and enantioselectivity | acs.org |

Control and Influence of Stereochemical Outcomes in Multistep Transformations

The stereochemical control exerted in an early step of a synthetic sequence has a profound influence on the final structure of a complex molecule. researchgate.net When a chiral building block derived from this compound is used, its defined stereochemistry can direct the formation of new stereocenters in subsequent steps. This phenomenon is known as substrate control.

For example, if (S)-5-chloropent-3-en-2-ol is synthesized via an enantioselective enzymatic reduction, this chiral alcohol can then undergo further reactions. A subsequent epoxidation of the double bond would lead to diastereomeric products, with one diastereomer likely being favored due to the directing influence of the existing chiral hydroxyl group.

Similarly, a nucleophilic substitution at the chlorine-bearing carbon (an SN2 reaction) would proceed with inversion of configuration if that carbon were a chiral center. In a multistep synthesis, maintaining the stereochemical integrity of the intermediates is paramount. Cascade reactions, where multiple transformations occur in a single pot, can be designed where the stereochemical outcome of the first reaction, controlled by a catalyst, sets the stage for subsequent stereoselective steps. pkusz.edu.cn The judicious combination of catalyst-controlled and substrate-controlled steps allows chemists to construct complex molecules with precise three-dimensional structures.

Strategic Applications of 5 Chloropent 3 En 2 One As a Building Block in Complex Organic Synthesis

Precursor to Advanced Intermediates for Complex Organic Molecules

5-Chloropent-3-en-2-one serves as a foundational precursor for the synthesis of more elaborate organic molecules, particularly within pharmaceutical and chemical research contexts. smolecule.com Its structure incorporates both a double bond and a carbonyl group, a combination that allows for unique reactivity patterns valuable in multi-step synthetic sequences. smolecule.com The molecule's utility as an intermediate is rooted in its capacity to undergo a variety of chemical reactions typical of unsaturated ketones. smolecule.com

Key transformations include:

Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives. smolecule.com

Elimination Reactions: Under specific conditions, the compound can undergo the elimination of hydrogen chloride. smolecule.com

Hydrogenation: The double bond can be reduced to yield 5-chloropentan-2-one, another useful intermediate. smolecule.com

These reactions underscore its role as a versatile platform from which more complex and functionally rich molecules can be elaborated. The presence of the chlorine atom provides an additional reactive handle, allowing for subsequent nucleophilic substitution or organometallic coupling reactions, further expanding its synthetic potential.

Construction of Diverse Heterocyclic Systems (e.g., Nitrogen-containing heterocycles like Pyrroloisoquinolinones, Indenes)

The electrophilic nature of this compound and its derivatives makes them excellent candidates for constructing cyclic and heterocyclic systems through reactions involving intramolecular or intermolecular cyclization. A notable application is in the synthesis of indenes, a core structure in various biologically active compounds and materials.

Research has shown that a structurally related compound, 5,5,5-trichloropent-3-en-2-one, reacts with arenes in the presence of a Brønsted superacid (CF₃SO₃H) to afford 3-methyl-1-trichloromethylindenes. albany.edu The reaction proceeds through an initial hydroarylation of the carbon-carbon double bond, followed by a cyclization of the resulting intermediate onto the protonated carbonyl group. albany.edu In this context, the pentenone derivative effectively acts as a 1,3-bielectrophile, facilitating the formation of the five-membered ring fused to the aromatic system. albany.edu This strategy highlights a powerful method for carbon-carbon bond formation and cyclization to access novel indene (B144670) derivatives. albany.edu Further exemplifying this utility, synthetic routes have been developed for intermediates like (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, which are crucial for certain pesticides. google.com

| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5,5,5-trichloropent-3-en-2-one | Acid-catalyzed hydroarylation and cyclization | 3-methyl-1-trichloromethylindenes | albany.edu |

| 5-chloro-1-indanone derivatives (related precursors) | Asymmetric epoxidation | (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | google.com |

Integration into Total Synthesis of Natural Products (e.g., Components of Pheromones, Vitamin A Derivatives)

Key C5 synthons are fundamental to the total synthesis of many natural products, including terpenes and vitamins. While direct use of this compound is specifically documented in select pathways, the strategic importance of closely related C5 chloro-ketones is well-established, particularly in the synthesis of Vitamin A derivatives. For instance, the saturated analogue, 5-chloropentan-2-one, is utilized as a starting material in a synthetic route where it is converted into a phosphonium (B103445) salt. nih.gov This intermediate is then coupled with other fragments to build the carbon skeleton necessary for retinal, a key form of Vitamin A. nih.gov The use of such C5 building blocks is a recurring theme in various industrial syntheses of Vitamin A. nih.govgoogle.com

Furthermore, the structural motif of a five-carbon chain with a ketone is a common feature in the building blocks for terpenes and isoprenoids, a class of natural products that includes many insect pheromones. Syntheses in this area often rely on key intermediates like 6-methylhept-5-en-2-one, which itself can be constructed from smaller C5 units. e-bookshelf.de The reactivity of this compound makes it a potential precursor for creating the isoprenoid-like structures that form the backbones of these natural products.

| Natural Product Class | Relevant C5 Building Block | Role in Synthesis | Reference |

|---|---|---|---|

| Vitamin A Derivatives | 5-chloropentan-2-one | Precursor to a C5 phosphonium ylide for carbon chain extension. | nih.gov |

| Terpenes / Pheromones | 6-methylhept-5-en-2-one | A key intermediate, often derived from C5 precursors, for building isoprenoid structures. | e-bookshelf.de |

Facilitation of Carbon-Carbon Bond Formation for Tailored Molecular Architectures

The ability to form carbon-carbon bonds with precision is central to organic synthesis. This compound is designed to facilitate such reactions, enabling the construction of tailored molecular architectures. The electron-withdrawing effects of the carbonyl group and the chlorine atom activate the molecule for specific bond-forming events.

Studies on analogous systems, such as fluorinated pentenynes, demonstrate that the regioselectivity of C-C bond formation can be controlled. beilstein-journals.org Deprotonation can generate anionic intermediates that react with electrophiles at specific positions, guided by electronic effects and the potential for intramolecular chelation. beilstein-journals.org In the case of this compound, the molecule can act as an electrophile in several ways. The reaction of its trichloro-analogue with arenes to form indenes is a prime example of its capacity to facilitate sequential C-C bond formations (hydroarylation followed by cyclization) to create complex, polycyclic structures. albany.edu This controlled reactivity allows chemists to use the pentenone scaffold to assemble larger, more complex carbon skeletons with specific connectivity.

Development of Novel Functional Organic Molecules and Structurally Diversified Derivatives

The true strategic value of this compound lies in its potential as a platform for generating chemical diversity. By systematically exploring its reactivity, chemists can develop novel functional organic molecules that are not readily accessible through other means. Its multiple reactive sites allow for a combinatorial-like approach where different nucleophiles, electrophiles, and cyclization strategies can be applied to produce a wide range of structurally distinct derivatives.

The synthesis of novel indene derivatives demonstrates this principle effectively. albany.edu By varying the arene coupling partner in the acid-catalyzed cyclization reaction, a library of indenes with different substitution patterns can be generated. albany.edu This capacity for diversification is crucial in fields like drug discovery and materials science, where access to a wide range of analogues is necessary to optimize properties such as biological activity or photophysical characteristics. The inherent functionality of this compound provides a reliable starting point for building molecular complexity and exploring new areas of chemical space.

Future Research Directions and Emerging Methodologies in 5 Chloropent 3 En 2 One Chemistry

Design and Development of Novel Catalytic Systems for Enhanced Reactivity, Regio-, and Stereoselectivity

The multifunctionality of 5-chloropent-3-en-2-one presents a significant challenge in controlling reaction selectivity. Future research will be heavily reliant on the development of sophisticated catalytic systems that can precisely target one reactive site over others. Both organometallic and organocatalysis offer promising avenues for achieving this control. nih.govmdpi.com

Organocatalysis, which utilizes small chiral organic molecules, is a particularly attractive, metal-free approach for asymmetric transformations. nih.govmdpi.com For this compound, future efforts could focus on developing catalysts for enantioselective conjugate additions to the β-position, leaving the carbonyl and chloro-substituent untouched. Similarly, transition-metal catalysis, which is adept at activating C-C and C-heteroatom bonds, could be tailored to selectively activate the C-Cl bond for cross-coupling reactions without disturbing the enone system. mdpi.combeilstein-journals.org The development of ligand-modulated divergent catalysis, where the catalyst's ligand sphere dictates the reaction outcome, represents a frontier in this area. beilstein-journals.org

| Catalyst Type | Target Transformation | Potential Selectivity | Key Research Goal |

|---|---|---|---|

| Chiral Organocatalysts (e.g., Proline derivatives) | 1,4-Conjugate Addition (Michael Addition) | Enantioselective | Develop catalysts that activate the enone for asymmetric addition of nucleophiles. |

| Palladium-NHC Complexes | C-Cl Cross-Coupling (e.g., Suzuki, Heck) | Regioselective | Design ligands that promote oxidative addition at the C-Cl bond while preventing coordination to the C=C bond. |

| Copper-based Catalysts | Nucleophilic Substitution of Chloride | Regioselective | Explore catalytic systems for the substitution of the allylic chloride with various nucleophiles. |

| Lewis Acid Catalysts | Diels-Alder / Cycloaddition Reactions | Diastereo- and Enantioselective | Activate the enone system for cycloadditions to build complex cyclic structures. |

Exploration of Continuous Flow Chemistry and Microreactor Technology for Efficient Synthesis

The synthesis and manipulation of reactive intermediates like this compound can be hazardous on a large scale using traditional batch methods. Continuous flow chemistry and microreactor technology offer a revolutionary approach to mitigate these challenges. scispace.comresearchgate.net These systems provide significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. d-nb.infoirost.ir

Future research should focus on translating the synthesis of this compound and its subsequent transformations into continuous flow processes. zenodo.org This approach would not only improve safety but also facilitate rapid reaction optimization and seamless scaling from laboratory to industrial production. scispace.comresearchgate.net The integration of heterogeneous catalysts into packed-bed microreactors is a particularly promising strategy, as it simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. d-nb.inforesearchgate.net

| Parameter | Batch Processing | Continuous Flow / Microreactor |

|---|---|---|

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Inherently safer due to small volumes and excellent heat dissipation. d-nb.info |

| Scalability | Complex, often requires re-optimization. | Straightforward scaling by "numbering-up" or running for longer times. scispace.com |

| Heat & Mass Transfer | Often limited, can lead to side products. | Extremely efficient, leading to higher yields and purer products. irost.ir |

| Reaction Control | Less precise control over temperature and mixing. | Precise, real-time control over all reaction parameters. d-nb.info |

| Process Optimization | Time-consuming and material-intensive. | Rapid optimization with minimal reagent consumption. |

In-depth Mechanistic Studies of Undiscovered Reaction Pathways and Transformations

While the reactivity of α,β-unsaturated ketones and allylic halides is generally understood, the interplay between these functional groups within a single molecule can lead to novel and unexpected reaction pathways. nih.gov Future research must include in-depth mechanistic studies to uncover these undiscovered transformations. The high reactivity of the α-carbon in α-haloketones, for instance, can be exploited in various nucleophilic substitution reactions. libretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for these investigations. up.ac.zamdpi.com DFT calculations can be used to model reaction intermediates and transition states, providing insights into reaction barriers and stereochemical outcomes that are difficult to obtain experimentally. up.ac.zarsc.org Such studies could reveal, for example, novel pericyclic reactions, complex rearrangements, or unexpected outcomes in reactions with dinucleophiles. Understanding these pathways is crucial for rationally designing new synthetic applications for this compound and its derivatives.

Pursuit of Sustainable and Atom-Economical Synthetic Routes